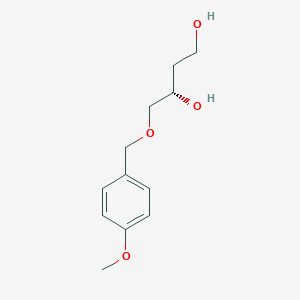

(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol

Description

(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is a chiral diol derivative of 1,3-butanediol, distinguished by a 4-methoxybenzyloxy substituent at the C4 position. Its molecular formula is C₁₂H₁₈O₄, and it is characterized by the (S)-stereochemistry at the chiral center. This compound is classified as a biochemical reagent with high purity (>95.0% by GC) and is utilized in research and industrial applications, including organic synthesis and material science .

The compound is synthesized via selective etherification or protection strategies, as suggested by analogous syntheses of benzyloxy- and methoxy-substituted diols (e.g., 4-(benzyloxy)-3-hydroxybenzaldehyde and methyl 4-(3,4-dimethoxyphenyl)butanoate) . Its stereochemical purity is critical for applications requiring enantioselectivity, such as chiral catalysts or pharmaceutical intermediates.

Properties

IUPAC Name |

(3S)-4-[(4-methoxyphenyl)methoxy]butane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-15-12-4-2-10(3-5-12)8-16-9-11(14)6-7-13/h2-5,11,13-14H,6-9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVOAHFIFQYCKH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)COC[C@H](CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Typical Procedure for PMB Ether Formation

| Reagent/Condition | Description | Yield (%) |

|---|---|---|

| 4-Methoxybenzyl chloride + K2CO3 in DMF | Stirred at room temperature for 1 hour | ~70-90% |

| 4-Methoxybenzyl trichloroacetimidate + La(OTf)3 in toluene, 80 °C | Heated for specific time, then purified | 70-90% |

The reaction proceeds via nucleophilic substitution of the alcohol on the PMB electrophile, yielding the PMB ether with high selectivity and yield.

Stereoselective Construction of 1,3-Butanediol Backbone

The stereochemistry at the 1,3-butanediol core is critical. One effective approach involves starting from chiral precursors such as (2R,3R)-diethyl tartrate, which can be selectively protected and reduced to yield optically pure intermediates.

Example Synthetic Sequence

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | (2R,3R)-diethyl tartrate + 2,2-dimethoxypropane/PTSA in acetone | Formation of isopropylidene acetal | 87% |

| 2 | NaBH4 reduction in EtOH at 0 °C | Reduction to diol | 60% |

| 3 | NaH, THF, then TBSCl for protection | Formation of silyl-protected diol | 90% |

This sequence yields stereochemically defined diol intermediates, which can be further manipulated to introduce the PMB group and other substituents.

Catalytic Hydrogenolysis for 1,3-Butanediol Formation

An alternative approach to prepare 1,3-butanediol derivatives involves catalytic hydrogenolysis of biomass-derived precursors such as 1,4-anhydroerythritol over Pt–WOx/SiO2 catalysts. This method allows ring-opening and selective hydrogenolysis to yield 1,3-butanediol with moderate yields (~54%).

While this method is more general for 1,3-butanediol, it can be adapted for functionalized derivatives by appropriate precursor design.

Deprotection of PMB Group

The PMB group can be efficiently removed using reagents like POCl3 under mild conditions, which avoids harsh acidic or oxidative conditions that might affect sensitive stereocenters.

Deprotection Conditions and Yields

| Starting Material | Reagent | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| PMB ether or ester | POCl3 | 1,2-Dichloroethane | 50-60 | 82-92 |

The mechanism involves formation of a PMB cation intermediate, leading to cleavage of the PMB ether and regeneration of the free alcohol with high efficiency.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- The stereochemical integrity of the 1,3-butanediol core is best preserved by starting from chiral precursors and using mild reaction conditions for protection and deprotection.

- The PMB group is favored for its stability during multi-step syntheses and its clean removal by POCl3, which proceeds efficiently without racemization.

- Catalytic hydrogenolysis offers a greener route from biomass but may require further optimization for functionalized derivatives like this compound.

- Protecting groups such as tert-butyldimethylsilyl (TBS) are often used in tandem with PMB to achieve selective protection of multiple hydroxyl groups, facilitating regioselective transformations.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxybenzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOt-Bu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol has several applications in scientific research:

Chemistry: It is used as a protecting group for hydroxy and amide functionalities in organic synthesis.

Biology: The compound can be utilized in the synthesis of biologically active molecules.

Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound’s derivatives are used in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol involves its interaction with specific molecular targets. The methoxybenzyloxy group can act as a protecting group, preventing unwanted reactions at hydroxy or amide sites during synthesis . This selective protection allows for more controlled and efficient chemical transformations.

Comparison with Similar Compounds

Structural Analogs of 1,3-Butanediol Derivatives

Table 1: Key Structural Analogs

Stereochemical Differences: R vs. S Enantiomers

The R-enantiomer of 1,3-butanediol is naturally occurring and efficiently metabolized to β-hydroxybutyrate (BHB), a ketone body, via liver dehydrogenases . In contrast, the S-enantiomer (as in the title compound) is less studied but hypothesized to exhibit reduced metabolic conversion efficiency due to stereochemical preferences in enzymatic processing . This difference is critical in applications like ketogenic supplements, where the R-form is preferred for rapid ketogenesis .

Functional Group Variations

(i) Methoxybenzyloxy vs. Benzyloxy Groups

The methoxybenzyloxy group in this compound enhances lipophilicity compared to the benzyloxy group in (S)-4-Benzyloxy-1,3-butanediol. This increased hydrophobicity may improve membrane permeability in biological systems or alter solubility in organic solvents, making it more suitable for specific synthetic applications .

(ii) 1,3-Diol vs. 1,2-Diol Configurations

The 1,3-diol structure provides distinct hydrogen-bonding capabilities and conformational flexibility compared to 1,2-diol analogs like (R)-4-(4-Methoxybenzyloxy)-1,2-butanediol . For example, 1,3-diols are better suited for forming stable complexes in catalysis or adsorption materials .

(i) Adsorption and Material Science

Unsubstituted 1,3-butanediol isomers (1,2-, 1,3-, 1,4-) exhibit varied adsorption selectivities. For instance, 1,3-butanediol shows higher selectivity in polyol adsorption compared to 1,2- and 1,4-isomers . The methoxybenzyloxy substituent in the title compound could further enhance adsorption capacity in materials like polymers or resins, though direct data are lacking.

(ii) Metabolic and Pharmaceutical Potential

While 1,3-butanediol esters (e.g., (±)-1,3-butanediol acetoacetate diester) are used in ketogenic diets , the methoxybenzyloxy group in this compound may hinder enzymatic hydrolysis, reducing its utility as a ketone precursor. However, its chiral structure makes it valuable in asymmetric synthesis or as a scaffold for drug development .

Biological Activity

(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and toxicity profiles, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methoxybenzyl ether moiety. This structural feature is significant as it may influence the compound's interaction with biological targets.

Research indicates that compounds structurally related to 1,4-butanediol can exhibit various biological activities, including:

- Antioxidant Activity : Compounds similar to this compound have been shown to possess antioxidant properties. For instance, studies utilizing the DPPH radical-scavenging assay demonstrated that certain derivatives effectively neutralized free radicals, suggesting potential applications in oxidative stress-related conditions .

- Anticancer Activity : The compound's structural analogs have been evaluated for their antiproliferative effects against various cancer cell lines. For example, derivatives with similar functional groups exhibited IC50 values in the low micromolar range against A-549 (lung cancer) and HCT-116 (colon cancer) cell lines, indicating notable anticancer potential .

Toxicity Profile

The toxicity of this compound and its analogs is an important consideration for their therapeutic use. Studies on related compounds such as 1,4-butanediol have reported varying degrees of toxicity:

- Acute Toxicity : The LD50 values for 1,4-butanediol in various animal models range from 1200 mg/kg in guinea pigs to 2531 mg/kg in rabbits . While specific toxicity data for this compound is limited, caution is warranted given the toxicological profiles of structurally similar compounds.

- Chronic Exposure Effects : Long-term exposure to related compounds has been associated with neurological effects and metabolic disturbances. For example, withdrawal symptoms from gamma-hydroxybutyrate (GHB), a metabolite of 1,4-butanediol, include autonomic instability and altered mental status .

Case Study 1: Antioxidant Activity Evaluation

A study assessing the antioxidant capacity of various methoxybenzyl derivatives found that this compound demonstrated significant radical-scavenging activity compared to ascorbic acid at concentrations of 100 μg/mL. This suggests potential utility in formulations aimed at reducing oxidative damage .

Case Study 2: Anticancer Properties

In vitro tests revealed that certain derivatives of this compound exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL against cancer cell lines A-549 and HCT-116. These findings position the compound as a candidate for further development in cancer therapeutics .

Summary Table of Biological Activities

Q & A

Q. What synthetic strategies are recommended for preparing (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol with high enantiomeric purity?

- Methodology :

- Protection-Deprotection Approach : Use (S)-1,3-butanediol as a starting material. Protect the hydroxyl groups using 4-methoxybenzyl (PMB) chloride under basic conditions (e.g., NaH in THF) . Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate).

- Chiral Resolution : If racemic mixtures form, employ enzymatic resolution (e.g., lipase-mediated kinetic resolution) or chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol) to isolate the (S)-enantiomer .

- Characterization : Confirm purity via H NMR (integration of PMB aromatic protons at δ 6.8–7.3 ppm) and chiral HPLC (retention time comparison with standards) .

Q. How can the structural integrity of this compound be validated during synthesis?

- Methodology :

- Spectroscopic Analysis : Use H NMR to verify the presence of the PMB group (singlet for OCH at δ ~3.8 ppm) and the diol backbone (multiplet for CHOH at δ ~3.4–3.6 ppm).

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+Na] for CHO: 257.1) .

- Polarimetry : Measure optical rotation ([α]) to confirm enantiomeric excess (>98% for high-purity (S)-isomer) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its metabolic fate in vivo?

- Methodology :

- In Vitro Metabolism Studies : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS. Compare S- and R-enantiomer conversion rates to ketone bodies (e.g., β-hydroxybutyrate) .

- Isotopic Labeling : Use C-labeled (S)-isomer to track metabolic pathways. Quantify labeled CO production in perfused liver models to assess oxidative metabolism .

- Key Finding : (S)-1,3-butanediol derivatives show ~30% lower conversion to physiological ketones compared to R-forms, suggesting enantiomer-specific metabolic bottlenecks .

Q. What experimental approaches can elucidate the role of this compound in promoting C–C bond cleavage during electro-oxidation?

- Methodology :

- Electrochemical Setup : Perform cyclic voltammetry (CV) in alkaline media (e.g., 0.1 M KOH) using a Pt electrode. Compare oxidation potentials of vicinal (1,2- and 2,3-diols) vs. non-vicinal (1,3- and 1,4-diols) isomers .

- DFT Calculations : Model reaction pathways using Gaussian 16 to determine energy barriers for C–C cleavage. Vicinal hydroxyl groups reduce activation energy by ~1.6 eV, favoring oxidation .

- In Situ FTIR : Detect intermediates (e.g., carbonyl species) during electrolysis to validate proposed mechanisms .

Q. How can this compound be functionalized for use as a fluorescent molecular probe?

- Methodology :

- Derivatization : Attach pyrene or dansyl fluorophores via Mitsunobu reaction (e.g., DIAD/PPh) at the free hydroxyl group. Purify via silica gel chromatography .

- Fluorescence Assays : Measure excitation/emission spectra (e.g., λ = 340 nm, λ = 376 nm for pyrene derivatives). Test probe stability in physiological buffers (pH 7.4) .

- Biological Validation : Use fluorescence microscopy to track probe localization in live cells (e.g., HeLa cells), co-staining with organelle-specific dyes for colocalization analysis .

Key Research Considerations

- Stereochemical Purity : Ensure enantiomeric excess ≥98% for metabolic and catalytic studies to avoid confounding results .

- Stability : Store the compound at 0–6°C under inert atmosphere to prevent PMB group degradation .

- Interdisciplinary Collaboration : Combine synthetic chemistry, computational modeling, and in vivo assays to address complex mechanistic questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.